1,5-Dibromo-2-chloro-3-ethylbenzene
Overview
Description
1,5-Dibromo-2-chloro-3-ethylbenzene is an organic compound with the molecular formula C₈H₇Br₂Cl It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one chlorine atom, and one ethyl group
Preparation Methods
The synthesis of 1,5-Dibromo-2-chloro-3-ethylbenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:
Chlorination: Chlorine atoms can be introduced using chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,5-Dibromo-2-chloro-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic systems.
Common reagents used in these reactions include halogens (Br₂, Cl₂), oxidizing agents (KMnO₄, H₂O₂), and reducing agents (LiAlH₄, NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Dibromo-2-chloro-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of electrophilic aromatic substitution reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-chloro-3-ethylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it more susceptible to nucleophilic attack, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
1,5-Dibromo-2-chloro-3-ethylbenzene can be compared with other similar compounds such as:
1,2-Dibromo-3-chloropropane: This compound has a similar structure but with different substituents and is used as a soil fumigant and nematocide.
1-Chloro-3,5-dibromobenzene: This compound is structurally similar but lacks the ethyl group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,5-dibromo-2-chloro-3-ethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASKJLZXKVSCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294309 | |
Record name | 1,5-Dibromo-2-chloro-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-77-2 | |
Record name | 1,5-Dibromo-2-chloro-3-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dibromo-2-chloro-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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